Ortho-fluoro acrylfentanyl
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Overview
Description
Ortho-fluoro acrylfentanyl: is a synthetic opioid and a derivative of fentanyl. . This compound is part of the fentanyl analogs, which are known for their potent analgesic properties. This compound is typically found in the form of a white powder and is used primarily in research and forensic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ortho-fluoro acrylfentanyl involves several steps. One common method includes the reaction of 4-anilino-N-phenethylpiperidine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride .
Industrial Production Methods: the synthesis typically involves standard organic synthesis techniques, including the use of high-purity reagents and controlled reaction conditions to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions: Ortho-fluoro acrylfentanyl undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: The acrylamide group can be reduced to form the corresponding amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products: The major products formed from these reactions include N-oxide derivatives, reduced amines, and substituted phenyl derivatives .
Scientific Research Applications
Ortho-fluoro acrylfentanyl has several scientific research applications, including:
Mechanism of Action
Ortho-fluoro acrylfentanyl exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding leads to the inhibition of adenylate cyclase, resulting in decreased cAMP levels and reduced neuronal excitability. The compound mimics the effects of endogenous opioids, leading to analgesia, euphoria, and respiratory depression .
Comparison with Similar Compounds
Fentanyl: The parent compound, known for its high potency and use in pain management.
Para-fluorofentanyl: Another fluorinated analog with similar properties but different pharmacokinetics.
Carfentanil: A highly potent analog used in veterinary medicine.
Uniqueness: Ortho-fluoro acrylfentanyl is unique due to the presence of the acrylamide group, which influences its binding affinity and metabolic stability. The fluorine atom on the phenyl ring also contributes to its distinct pharmacological profile .
Properties
CAS No. |
2309383-09-1 |
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Molecular Formula |
C22H25FN2O |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]prop-2-enamide |
InChI |
InChI=1S/C22H25FN2O/c1-2-22(26)25(21-11-7-6-10-20(21)23)19-13-16-24(17-14-19)15-12-18-8-4-3-5-9-18/h2-11,19H,1,12-17H2 |
InChI Key |
ROBNYLIAYXEIFM-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3F |
Origin of Product |
United States |
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